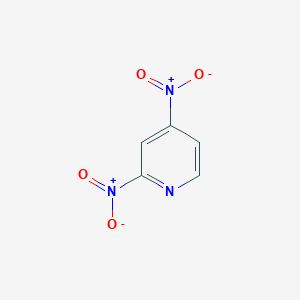

2,4-Dinitropyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFUBPKCDYGIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376488 | |

| Record name | 2,4-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-61-1 | |

| Record name | 2,4-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dinitropyridine and Its Derivatives

Direct Nitration Reactions

Direct nitration involves the introduction of nitro groups onto a pre-existing pyridine (B92270) ring through electrophilic substitution. However, the pyridine ring is inherently electron-deficient and less reactive towards electrophiles than benzene (B151609). Furthermore, under the acidic conditions typically employed for nitration, the pyridine nitrogen is protonated, further deactivating the ring.

Nitration of Pyridine Precursors

The direct nitration of unsubstituted pyridine is a challenging transformation that requires harsh reaction conditions and generally results in low yields of the 3-nitro isomer. The formation of 2- or 4-nitropyridine (B72724) is not favored due to the strong deactivating effect of the protonated nitrogen atom.

To overcome the inherent low reactivity of the pyridine ring, precursors with activating groups are often employed. One of the most effective strategies is the use of pyridine N-oxides. The N-oxide group is activating and directs electrophilic substitution to the 4-position. ntnu.nonih.gov The subsequent nitration of pyridine N-oxide proceeds more readily than that of pyridine itself, yielding 4-nitropyridine N-oxide. ntnu.noevitachem.com This intermediate can then be deoxygenated to 4-nitropyridine or undergo further functionalization.

Regioselective Nitration Strategies

Regioselectivity in the nitration of pyridine derivatives is heavily influenced by the nature and position of existing substituents on the ring. Electron-donating groups can activate the ring and direct the incoming nitro group, while electron-withdrawing groups further deactivate the ring but can also influence the position of nitration.

A key strategy for the synthesis of dinitropyridines involves the nitration of substituted pyridines where the substituents direct the incoming nitro groups to the desired positions. For instance, the nitration of 2-chloropyridine (B119429) can be controlled to produce various nitrated isomers. The oxidation of 2-chloropyridine to 2-chloropyridine N-oxide, followed by nitration, selectively yields 2-chloro-4-nitropyridine (B32982) N-oxide. nih.govresearchgate.netarchive.org Similarly, the direct nitration of 2,4-dichloropyridine (B17371) with a mixture of nitric acid and sulfuric acid leads to the formation of 2,4-dichloro-5-nitropyridine, where the chlorine atoms direct the nitro group to the 5-position. ntu.edu.sg

Influence of Reaction Conditions on Nitration Yields and Selectivity

The conditions under which nitration is carried out play a crucial role in determining the yield and selectivity of the reaction. The choice of nitrating agent, solvent, temperature, and reaction time can all be optimized to favor the formation of the desired dinitropyridine derivative.

A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The use of fuming sulfuric acid (oleum) can further enhance the reaction rate and yield, particularly for deactivated substrates, by providing an anhydrous medium and a higher concentration of the nitrating species. researchgate.netresearchgate.net For example, the nitration of 2,6-diaminopyridines to their 3,5-dinitro derivatives shows significantly improved yields when conducted in oleum (B3057394) compared to concentrated sulfuric acid. researchgate.net

Temperature control is also critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts and polynitrated species. For instance, the nitration of 2,4-dichloropyridine is typically carried out at low temperatures (0–5°C) during the addition of reagents to control the exothermicity and prevent over-nitration. ntu.edu.sg

| Precursor | Nitrating Agent | Solvent | Temperature | Product | Yield | Reference |

| 2-Chloropyridine N-oxide | Conc. HNO₃ / Conc. H₂SO₄ | - | 100°C | 2-Chloro-4-nitropyridine N-oxide | 65-70% | nih.gov |

| 2,4-Dichloropyridine | Conc. HNO₃ / Conc. H₂SO₄ | - | <30°C then reflux | 2,4-Dichloro-5-nitropyridine | Not specified | ntu.edu.sg |

| Pyridine-2,6-diamine | HNO₃ / Oleum | - | Not specified | Nitrated pyridine-2,6-diamines | >90% | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution provides an alternative and often more efficient pathway to substituted nitropyridines. The electron-withdrawing nitro groups on the pyridine ring activate it towards attack by nucleophiles, facilitating the displacement of a leaving group. The 2- and 4-positions of the pyridine ring are particularly susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. echemi.comnih.gov

Displacement of Halogen Atoms

Halogen atoms, particularly chlorine, are effective leaving groups in SNAr reactions of pyridines. Dihalopyridines serve as excellent starting materials for the synthesis of dinitropyridines. For example, 2,4-dichloropyridine can be a precursor where the chlorine atoms are sequentially or simultaneously replaced by nitro groups using a suitable nitrite (B80452) source. However, the direct substitution of a halogen with a nitro group via a nitrite salt can be challenging.

More commonly, a nitrated halopyridine is used as a substrate for introducing other functional groups. For instance, 2-chloro-3,5-dinitropyridine (B146277) is a versatile intermediate where the chlorine atom can be displaced by various nucleophiles. researchgate.net The synthesis of 2,4-dinitropyridine itself can be envisioned through the dinitration of a dihalopyridine followed by the reductive dehalogenation of the resulting dinitrodihalopyridine, although direct evidence for this specific transformation is not prevalent in the provided search results.

The reactivity of halogens in SNAr reactions is also influenced by their position. In 2,4-dichloroquinazoline, a related heterocyclic system, nucleophilic attack occurs preferentially at the 4-position. google.com A similar regioselectivity is observed in pyridines, where the 4-position is often more reactive than the 2-position towards nucleophilic substitution.

| Precursor | Nucleophile | Solvent | Product | Yield | Reference |

| 2-Chloro-3-nitropyridine | Piperidine (B6355638) | Methanol (B129727) | 2-Piperidino-3-nitropyridine | Not specified | researchgate.net |

| 2-Chloro-5-nitropyridine | Piperidine | Methanol | 2-Piperidino-5-nitropyridine | Not specified | researchgate.net |

| 2-Chloropyrimidine | Various amines | Water (with KF) | N-substituted aminopyrimidines | Good to excellent | google.com |

Substitution of Alkoxy or Phenoxy Groups

Alkoxy and phenoxy groups can also serve as leaving groups in SNAr reactions, although they are generally less reactive than halogens. The synthesis of nitropyridines can be achieved by the nitration of an alkoxypyridine followed by the displacement of the alkoxy group, or by the direct substitution of an alkoxy group on a non-nitrated pyridine with a nitro-containing nucleophile.

The presence of activating nitro groups on the pyridine ring is typically required to facilitate the displacement of an alkoxy group. For instance, the reaction of 2-alkoxy-5-nitropyridines with nucleophiles can lead to the substitution of the alkoxy group. nih.gov The synthesis of 2,6-dimethoxy-3,5-dinitropyridine (B98391) is achieved through the sequential methoxylation of 3,5-dichloropyridine (B137275) to form 3,5-dimethoxypyridine, followed by nitration.

Phenoxy groups can also be displaced in SNAr reactions. The reaction of phenyl 1-(2,4-dinitronaphthyl) ether with aniline (B41778) derivatives results in the substitution of the phenoxy group. researchgate.net While a direct example of synthesizing this compound via the displacement of phenoxy groups was not found in the initial search, the principles of SNAr suggest that a 2,4-diphenoxypyridine could potentially be nitrated and then undergo nucleophilic substitution to introduce other functionalities, or a nitrated phenoxypyridine could undergo displacement of the phenoxy group.

| Precursor | Reagent(s) | Key Transformation | Product | Reference |

| 3,5-Dichloropyridine | 1. Methoxide (B1231860) 2. Fuming HNO₃ | Methoxylation followed by nitration | 2,6-Dimethoxy-3,5-dinitropyridine | |

| 2-Chloro-3,5-dinitropyridine | Hexanol | Displacement of chlorine by hexoxide | 2-Hexoxy-3,5-dinitropyridine | |

| 2-Methoxy-4-chloropyridine | HNO₃ / H₂SO₄ | Nitration | 4-Chloro-2-methoxy-5-nitropyridine |

Aminolysis Reactions in Dinitropyridine Systems

Aminolysis, the nucleophilic substitution of a leaving group by an amine, is a fundamental reaction for the synthesis of aminodinitropyridine derivatives. The electron-withdrawing nitro groups on the pyridine ring activate it towards nucleophilic attack, facilitating these substitution reactions.

A study on the aminolysis of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with various amines, such as morpholine, cyclohexylamine, and aniline, demonstrated the formation of the corresponding N-substituted 5-nitropyridin-2-amines. scirp.orgresearchgate.netscispace.com The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the ipso-carbon, leading to the elimination of the 1-hydroxybenzotriazolyl anion. scirp.orgresearchgate.netscispace.com Kinetic studies revealed that the reaction mechanism can vary depending on the solvent and the amine used, with the rate-determining step being either the formation of a zwitterionic intermediate or the departure of the leaving group. scirp.orgresearchgate.netscispace.com

In a related context, the aminolysis of 3,5-dimethoxy-2,6-dinitropyridine (B8387430) N-oxide was investigated. Instead of the expected substitution of the methoxy (B1213986) groups, the reaction resulted in a different product, highlighting the complex reactivity of these systems. arkat-usa.org

Vicarious Amination Approaches

Vicarious nucleophilic substitution (VNS) is a powerful method for the introduction of an amino group onto an aromatic ring by replacing a hydrogen atom. organic-chemistry.org This reaction is particularly useful for the amination of electron-deficient heterocycles like nitropyridines.

The VNS reaction allows for the nucleophilic replacement of hydrogen in nitroaromatic compounds using carbanions that have a leaving group at the nucleophilic center. organic-chemistry.org For nitropyridines, VNS reactions have been reported with reagents like chloromethyl sulfone. organic-chemistry.org The reaction typically proceeds ortho and para to the nitro group. organic-chemistry.org

A significant application of VNS in the dinitropyridine series is the amination of 4-amino-3,5-dinitropyridine (B1331386) with hydroxylamine (B1172632) in aqueous potassium hydroxide (B78521), which yields 2,4-diamino-3,5-dinitropyridine. dtic.mil Another VNS reagent, 4-amino-1,2,4-triazole (B31798), in the presence of potassium tert-butoxide in DMSO, also produced the same diaminodinitropyridine. dtic.mil However, in these specific cases, further amination to form 3,5-dinitro-2,4,6-triaminopyridine was not observed. dtic.mil

Studies on 3-nitropyridines have shown that vicarious amination with hydroxylamine and 4-amino-1,2,4-triazole can selectively introduce an amino group at the para position to the nitro group in moderate to good yields. ntnu.norsc.org A zinc-promoted direct amination of nitropyridines with methoxyamine under basic conditions has also been developed as a VNS-type reaction. rsc.org

Ring Transformation and Rearrangement Reactions

Ring transformation reactions offer an alternative and often powerful strategy for the synthesis of substituted nitropyridines, including dinitropyridine derivatives, by constructing the pyridine ring from acyclic or other heterocyclic precursors.

Interconversion Pathways from Related Heterocycles

The interaction of methoxy-3,5-dinitropyridines with methoxide ions in dimethyl sulfoxide (B87167) has been studied, revealing the formation of sigma complexes. publish.csiro.auresearchgate.net Specifically, 4-methoxy-3,5-dinitropyridine forms both methine and acetal (B89532) sigma complexes, with the latter being more thermodynamically stable. publish.csiro.auresearchgate.net The interconversion between these complexes is catalyzed by methanol. publish.csiro.auresearchgate.net In contrast, 2-methoxy-3,5-dinitropyridine (B98874) forms a sigma complex by addition at the C6 position, which does not convert to the acetal, highlighting the influence of substituent position on reactivity. publish.csiro.auresearchgate.net

Synthesis via Dearomatization-Rearomatization Processes

Dearomatization-rearomatization strategies provide a versatile approach to functionalize pyridines. One such method involves the reaction of pyridines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form 1,4-dipoles, which can then undergo further reactions followed by acid-promoted rearomatization to yield functionalized pyridines. researchgate.net

A notable application of this strategy is the regioselective C3-functionalization of pyridines via N-2,4-dinitrophenyl Zincke imine intermediates. researchgate.net This approach has been used for thiolation, selenylation, and fluorination. researchgate.net Furthermore, a photochemical reaction of a Zincke imine with an amidyl radical enables C3-amination. researchgate.net

A one-step synthesis of decahydrodipyrrolo[3,4-b:3',4'-d]pyridine derivatives has been developed through the 1,3-dipolar cycloaddition of an N-methyl azomethine ylide with 2-substituted 3,5-dinitropyridines. arkat-usa.org This reaction involves the dearomatization of the dinitropyridine ring. arkat-usa.org It has been reported that 3,5-dinitropyridine (B58125) can react with N-benzyl azomethine ylide to yield a tetracyclic derivative through a [3+2]-cycloaddition. arkat-usa.org

Catalytic Synthesis Approaches

Catalytic methods are increasingly employed in the synthesis of pyridine derivatives to enhance efficiency, selectivity, and sustainability.

Metal-Catalyzed Transformations

Transition metal catalysis has become a powerful tool for constructing and functionalizing heterocyclic rings. mdpi.com Metal complexes can activate substrates and facilitate a wide range of cyclization and cross-coupling reactions. mdpi.comarkat-usa.org For instance, cobalt-catalyzed cyclocotrimerization of nitriles with acetylenes can produce substituted pyridines, although this often requires harsh conditions. arkat-usa.org

Recent advancements have focused on milder, more selective catalytic systems. While direct metal-catalyzed synthesis of this compound itself is not extensively documented in the provided results, related catalytic functionalizations of nitropyridines are relevant. For example, copper-catalyzed dearomatization reactions of N-acylpyridinium salts with Grignard reagents have been developed. mdpi.com Furthermore, a copper/iron heterobimetallic catalyst has been used for the regioselective 1,4-hydroboration of nonactivated pyridines. acs.org These catalytic dearomatization methods can provide precursors that could potentially be rearomatized to functionalized pyridines. mdpi.com

A metal-free, three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with α,β-unsaturated ketones and ammonium (B1175870) acetate (B1210297) has been developed to synthesize 2-alkenyl/alkynyl-5-nitropyridines, which are not readily accessible through traditional metal-catalyzed cross-coupling reactions like the Heck or Sonogashira reactions. researchgate.net

Organocatalytic Methods for Dinitropyridine Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. scienceopen.com These methods are broadly categorized into covalent and non-covalent catalysis, where the catalyst interacts with the substrate through chemical bonds or weaker interactions like hydrogen bonding, respectively. scienceopen.com While organocatalysis has been extensively applied to the enantioselective synthesis of pyridine derivatives, particularly 1,4-dihydropyridines (1,4-DHPs), its application to the direct formation of the this compound core is less documented. mdpi.com

The Hantzsch condensation is a classic method for synthesizing symmetrical 1,4-DHPs. Modern organocatalytic approaches, often employing chiral phosphoric acids (CPAs) or (thio)urea derivatives, have enabled the asymmetric synthesis of complex, unsymmetrical 1,4-DHPs. mdpi.com These reactions typically proceed via the activation of substrates through iminium ion or enamine intermediates, or through a network of non-covalent interactions. scienceopen.combeilstein-journals.org For instance, BINOL-derived phosphoric acids have been successfully used as catalysts in multicomponent strategies to produce chiral 1,4-DHPs.

However, the literature available does not extensively cover the direct synthesis of the aromatic this compound ring system using organocatalytic methods. Most research focuses on the functionalization or asymmetric reduction of pre-existing pyridine rings. The dearomatization of pyridines via organocatalytic transfer hydrogenation is one such area, where a chiral CPA and a Hantzsch ester can be used to produce enantiomerically enriched dihydropyrimidinones from hydroxypyrimidines. mdpi.com While these methods showcase the power of organocatalysis in pyridine chemistry, direct organocatalytic nitration strategies to form this compound are not prominently featured in recent research.

Synthetic Strategies for Fused Dinitropyridine Systems

The fusion of a this compound core with other heterocyclic rings provides a pathway to novel polycyclic systems with unique chemical properties. These fused structures are valuable precursors for a range of materials and biologically active compounds. researchgate.net The high electrophilicity of the dinitropyridine ring makes it a versatile substrate for annulation reactions, where new rings are constructed onto the existing pyridine framework. researchgate.netmdpi.com Common strategies involve the functionalization of a dinitropyridine derivative, such as 2-chloro-3,5-dinitropyridine, followed by an intramolecular cyclization step to form the fused heterocycle. researchgate.netmdpi.com Another approach involves the 1,3-dipolar cycloaddition of ylides to the C=C bonds of the dinitropyridine ring, leading to the formation of fused pyrrolidine (B122466) structures. arkat-usa.orgacs.org

Construction of Triazolopyridines

Triazolopyridines containing the dinitro functionality represent an important class of N-bridged fused heterocycles. Several efficient protocols have been developed for their synthesis, typically starting from commercially available dinitropyridine derivatives. researchgate.net

A primary method involves the reaction of 2-chloro-3,5-dinitropyridine with various nucleophiles. For instance, its reaction with 5-(hetaryl)tetrazoles can yield 2-substituted 6,8-dinitro researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines. researchgate.net Another route proceeds through the cyclization of 3,5-dinitropyridine-2-yl hydrazides or their corresponding hydrazones, which can undergo an in situ Dimroth rearrangement to form the stable researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine system under mild conditions. researchgate.netresearchgate.net

Starosotnikov et al. have developed facile methods for synthesizing 2-R-6,8-dinitro researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines from 2-hydrazino-3,5-dinitropyridine. researchgate.net The synthetic versatility allows for the introduction of various substituents at the 2-position of the triazole ring, including explosophoric groups. researchgate.net The table below summarizes a synthetic approach to a dinitrotriazolopyridine derivative.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-(4-methoxyphenyl)-6,8-dinitrotriazolo[1,5-a]pyridine | Nitrating agent | 2-(4-methoxy-3,5-dinitrophenyl)-6,8-dinitro researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine | - | researchgate.net |

| 2-Hydrazino-3,5-dinitropyridine | Aldehydes or Acid Hydrazides | 2-R-6,8-dinitro researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines | Good | researchgate.netresearchgate.net |

| 2-Chloro-3,5-dinitropyridine | 5-Aryltetrazoles | 2-Aryl-6,8-dinitro researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines | - | researchgate.net |

Synthesis of Imidazopyridine Derivatives

The synthesis of imidazopyridines fused to a dinitropyridine core often starts with 2-chloro-3,5-dinitropyridine. mdpi.com A general and effective route involves a three-step process:

Nucleophilic Aromatic Substitution: The chlorine atom in 2-chloro-3,5-dinitropyridine is displaced by an appropriate amine. mdpi.com

Selective Reduction: One of the nitro groups (typically at the 3-position) is selectively reduced to an amino group. Ammonium sulfide (B99878) is a common reagent for this transformation. mdpi.com

Cyclization: The resulting diamine intermediate is then cyclized to form the fused imidazole (B134444) ring, yielding dinitro-substituted imidazo[4,5-b]pyridines. mdpi.com

This methodology has been used to prepare novel imidazo[4,5-b]pyridines that act as inhibitors of necroptosis. mdpi.com Another approach involves the direct nitration of a mononitro-substituted imidazopyridine to introduce the second nitro group, forming the this compound fused system. researchgate.net Furthermore, diimidazo[4,5-b:4',5'-e]pyridines can be synthesized from 2,6-diamino-3,5-dinitropyridine, showcasing the versatility of dinitropyridines as building blocks. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) three-component reaction offers a modern alternative for constructing imidazo[1,2-a]pyridine (B132010) scaffolds, which could potentially be applied to dinitrated systems. nih.gov

| Precursor | Key Transformation(s) | Product | Reference |

| 2-Chloro-3,5-dinitropyridine | 1. Substitution with amine2. Selective reduction of 3-NO₂3. Cyclization | Dinitro-imidazo[4,5-b]pyridines | mdpi.com |

| Mononitro-imidazopyridine | Nitration (tetrabutylammonium nitrate (B79036) – TFAA) | This compound fused with imidazole | researchgate.net |

| 2,6-Diamino-3,5-dinitropyridine | Reduction of nitro groups and cyclization | Tricyclic diimidazo[4,5-b:4',5'-e]pyridine | researchgate.net |

Preparation of Other Fused Heterocycles

Beyond triazoles and imidazoles, the this compound scaffold can be annulated with a variety of other heterocyclic rings.

Isoxazolopyridines: A two-step procedure starting from 2-chloro-3,5-dinitropyridine allows for the synthesis of nitroisoxazolo[4,3-b]pyridines. mdpi.com The process involves a Sonogashira cross-coupling with a terminal alkyne, followed by an iodine(I) chloride-catalyzed cycloisomerization to construct the isoxazole (B147169) ring. mdpi.com

Furoxans (Oxadiazole N-oxides): Fused dinitropyridine-furoxan systems can be prepared from highly substituted dinitropyridines. For example, starting from 2,6-dichloro-3,5-dinitropyridin-4-amine, a series of reactions including amination and reaction with sodium azide, followed by oxidation, can lead to the formation of 5,7-diamino-6-nitro- researchgate.netresearchgate.netCurrent time information in Bangalore, IN.oxadiazolo[3,4-b]pyridine 1-oxide. acs.org

Pyrrolidines: The dearomatization of 2-substituted-3,5-dinitropyridines via a 1,3-dipolar cycloaddition reaction with an unstabilized N-methyl azomethine ylide provides an atom-efficient route to fused 3-nitropyrrolidines. This reaction results in a double addition of the dipole to the pyridine ring, creating complex decahydropyrrolopyridine systems. arkat-usa.org

Other Systems: The dinitropyridine core has also been used to synthesize other fused systems, such as pyrido[3,2-b] researchgate.netCurrent time information in Bangalore, IN.benzothiazine derivatives. researchgate.net Additionally, nitration of fused systems like benzopyridotetraazapentalene can yield tetranitro compounds containing the this compound fragment. researchgate.net

| Precursor | Key Reaction | Fused Heterocycle | Reference |

| 2-Chloro-3,5-dinitropyridine | Sonogashira coupling & Cycloisomerization | Isoxazole | mdpi.com |

| 2,6-Dichloro-3,5-dinitropyridin-4-amine | Amination, Azidation, Oxidation | Furoxan (Oxadiazole N-oxide) | acs.org |

| 2-R-3,5-dinitropyridines | 1,3-Dipolar Cycloaddition | Pyrrolidine | arkat-usa.org |

| Benzopyridotetraazapentalene derivative | Nitration | Tetrazole/Pyridine | researchgate.net |

Reaction Mechanisms and Reactivity Profiles of Dinitropyridines

Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution is a cornerstone of dinitropyridine chemistry. scirp.org The SNAr mechanism is generally accepted to proceed via an addition-elimination pathway involving a discrete intermediate. semanticscholar.orgresearchgate.net The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the pyridine (B92270) ring, leading to the formation of a negatively charged intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitro groups in 2,4-dinitropyridine, is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgmasterorganicchemistry.com

Concerted vs. Stepwise SNAr Pathways

The SNAr reaction can, in principle, follow either a stepwise or a concerted pathway.

Stepwise Mechanism: The most commonly accepted pathway for SNAr reactions is a two-step, addition-elimination process. uchile.cl In this mechanism, the nucleophile first attacks the carbon atom bearing the leaving group to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex or σ-adduct. wikipedia.orguchile.cl This initial step is typically slow and rate-determining because it involves the temporary loss of aromaticity. wikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org Kinetic and computational studies on various dinitropyridine and dinitrobenzene systems provide strong evidence for this stepwise route, often identifying the formation of the Meisenheimer intermediate as the rate-limiting step. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net For example, in the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) in several solvents, the formation of the zwitterionic intermediate is the rate-determining step. semanticscholar.orgresearchgate.net However, in other cases, such as the reaction of various 2,4-dinitrobenzene derivatives with hydrazine in DMSO, the departure of the leaving group can become rate-limiting. semanticscholar.orgresearchgate.net

Concerted Mechanism: A concerted mechanism, where the nucleophilic attack and leaving group departure occur simultaneously without the formation of a stable intermediate, has also been considered. researchgate.net Some studies suggest that while Meisenheimer complexes are often assumed to be intermediates, a concerted pathway might be more common in select cases. researchgate.net For instance, kinetic studies on the reactions of 2,4-dinitrophenyl benzenesulfonates with pyridines concluded that the reaction proceeds through a concerted mechanism where the expulsion of the leaving group is significantly more advanced than bond formation in the transition state. researchgate.net Computational studies on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine (B6355638) also explored a concerted mechanism, where nucleophilic attack and leaving group displacement happen at the same time. researchgate.net

Formation and Stability of Meisenheimer (σ-Adduct) Intermediates

The formation of a Meisenheimer complex is a hallmark of the stepwise SNAr mechanism. wikipedia.org This intermediate is a cyclohexadienyl anion whose negative charge is delocalized and stabilized by strong electron-withdrawing groups. wikipedia.org

Substituent Effects: The number and position of electron-withdrawing groups on the aromatic ring are paramount. Computational studies on dinitrobenzenes show that the stability of the Meisenheimer complex is dependent on the number of electron-withdrawing groups and their relative positions. researchgate.net

Solvent: The stability of the intermediate is highly dependent on the solvent. scirp.org In studies on 2-chloro-4,6-dinitroanisole, the thermodynamic stability of the Meisenheimer complexes was found to increase strongly with the addition of DMSO to methanolic solutions. rsc.org

Catalysis: In reactions with amine nucleophiles, a zwitterionic intermediate is initially formed, which can then be deprotonated to form the anionic Meisenheimer complex. This deprotonation can be catalyzed by a base, such as another molecule of the amine nucleophile.

Kinetic and Thermodynamic Investigations of SNAr Reactions

Kinetic studies provide invaluable insight into reaction mechanisms. For SNAr reactions of dinitropyridines and their analogues, second-order rate constants are typically measured. scirp.org

Rate-Determining Step: The rate-limiting step can be either the formation of the Meisenheimer complex (k1) or its decomposition via leaving group expulsion (k2). semanticscholar.org For reactions of 1-chloro-2,4-dinitrobenzene with hydrazine in methanol (B129727) and acetonitrile (B52724), the formation of the intermediate is rate-determining. semanticscholar.orgresearchgate.net Conversely, for other 2,4-dinitrobenzene derivatives in DMSO, the departure of the leaving group controls the rate. semanticscholar.orgresearchgate.net Computational studies on 3,5-dinitropyridine (B58125) derivatives with piperidine also found that along the uncatalyzed pathway, the decomposition of the Meisenheimer complex is the slow step, but with base catalysis, the formation of the complex becomes rate-determining. researchgate.net

Thermodynamics: SNAr reactions of dinitropyridines are generally exothermic. researchgate.net For example, the calculated reaction of 2-ethoxy-3,5-dinitropyridine with piperidine is exothermic by approximately -6.5 kcal/mol. researchgate.net Thermodynamic parameters like the enthalpy (ΔH#) and entropy (ΔS#) of activation have been determined for many of these reactions. Low activation enthalpies and highly negative activation entropies are often observed, which can be attributed to the formation of a highly ordered transition state, sometimes involving intramolecular hydrogen bonding. researchgate.net

The following table summarizes kinetic data for the reaction of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with various amines, which serves as an analogue for dinitropyridine reactivity.

| Nucleophile | Solvent | kA (l·mol⁻¹·s⁻¹) |

| Morpholine | Methanol | 0.057 |

| Morpholine | Acetonitrile | 0.098 |

| Morpholine | Toluene | 0.003 |

| Cyclohexylamine | Methanol | 0.039 |

| Cyclohexylamine | Acetonitrile | 0.076 |

| Aniline (B41778) | Methanol | 0.0001 |

| Aniline | Acetonitrile | 0.0003 |

| Data sourced from a study on the aminolysis of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene. scirp.org |

Influence of Nucleophile Structure and Basicity on Reactivity

The nature of the attacking nucleophile significantly impacts the rate and mechanism of SNAr reactions. uchile.clrsc.org

Basicity: Generally, a more basic nucleophile is more reactive. However, this relationship is not always straightforward. In some SNAr reactions, the rate-limiting step can change with nucleophile basicity. For reactions of 2,6-dinitrophenyl phenyl ether, the reaction with n-butylamine is not base-catalyzed, whereas the reaction with the more sterically hindered but similarly basic piperidine is specific-base catalyzed.

Steric Hindrance: Steric effects around the nucleophilic center can retard the reaction rate. In reactions of amines with 2,4-dinitro-6-methylphenyl phenyl ether, the reactivity sequence n-butylamine > pyrrolidine (B122466) > piperidine was observed, which runs counter to the normal trend in typical SNAr reactions and is attributed to steric effects.

Catalysis: Reactions involving primary and secondary amines as nucleophiles are often subject to base catalysis by the amine itself. This occurs when the deprotonation of the initially formed zwitterionic intermediate becomes rate-limiting. The efficiency of this catalysis, often indexed by the k3/k2 ratio, can depend on the nucleophile's structure and the solvent.

Electron Transfer and Redox Chemistry

While the polar SNAr mechanism is predominant, some reactions of highly electron-deficient dinitropyridines can proceed through a single-electron transfer (SET) pathway. researchgate.net Redox reactions involve the transfer of electrons from one species to another, resulting in a change in oxidation states. numberanalytics.comlibretexts.org

In the context of dinitropyridines, the nitro groups make the aromatic ring a potent electron acceptor. A SET mechanism is typically considered when the nucleophile is a strong reducing agent and the substrate has a low reduction potential. The reaction of 2,6-dimethoxy-3,5-dinitropyridine (B98391) with weakly basic phenoxide anions, for example, proceeds through a polar σ-complexation mechanism, but the reaction with more strongly basic (and more easily oxidized) phenoxide anions proceeds through a SET mechanism. researchgate.net

The SET pathway can be summarized as follows:

An initial, often rapid, transfer of an electron from the nucleophile to the dinitropyridine substrate to form a radical ion pair.

Subsequent coupling of the radical cation and radical anion within the solvent cage to form the substitution product. researchgate.net

Evidence for a SET mechanism can be obtained by observing a linear relationship between the logarithm of the reaction rate constants (log k) and the oxidation potentials of the nucleophiles. researchgate.net Such reactions are a key part of proton-coupled electron transfer (PCET) processes, which are fundamental in many areas of chemistry and biology. lmu.de

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a fundamental process in which a radical species is generated through the transfer of a single electron. Reactions involving SET are increasingly recognized in organic synthesis. nih.gov In the context of highly electron-deficient molecules like dinitropyridines, SET processes can be initiated by nucleophiles.

While specific studies on the SET processes of this compound are not extensively detailed in the provided search results, the reactivity of analogous compounds provides insight. For instance, 2,6-dimethoxy-3,5-dinitropyridine has been shown to react with certain phenoxide anions via an SET mechanism. researchgate.net The likelihood of an SET pathway is often correlated with the redox potentials of the reacting species. For dinitroaromatic compounds, the initial step in their reduction is often a one-electron transfer to form a radical anion. researchgate.net It is plausible that this compound, upon interaction with suitable electron donors, could form a radical anion, which would be a key intermediate in subsequent reactions. The formation of such radical anions from dinitroaromatic compounds has been studied in aprotic solvents where they can exhibit significant stability. researchgate.netresearchgate.net

Reduction Reactions of Nitro Groups

The nitro groups of this compound are susceptible to reduction, leading to various products depending on the reaction conditions and the reducing agent employed. The reduction can proceed in a stepwise manner.

Electrochemical Reduction: Electrochemical studies on dinitroaromatic compounds, such as dinitrotoluene and dinitropyridines, in aprotic media have shown that the two nitro groups are reduced sequentially, each in a one-electron step, to form a radical anion and then a dianion. researchgate.netresearchgate.netqau.edu.pk In the presence of a proton source, the reduction of dinitroaromatics can become a multi-electron, multi-proton process, leading directly to hydroxylamino or amino groups. researchgate.net For example, the electrochemical reduction of 2,4-dinitrotoluene (B133949) in the presence of a pH buffer results in the formation of 2,4-bis(N-hydroxylamino)toluene through an eight-electron, eight-proton transfer. researchgate.net A similar pathway can be anticipated for this compound.

Chemical Reduction: A variety of chemical reagents are effective for the reduction of aromatic nitro groups to amines. masterorganicchemistry.com These methods are broadly applicable and can be expected to reduce this compound.

| Reducing Agent | Conditions | Remarks |

| H₂/Pd/C | Catalytic hydrogenation | A common and efficient method for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Often used as an alternative to Pd/C, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe in acid | e.g., Fe/HCl or Fe/AcOH | A classic and mild method for the reduction of nitro groups. masterorganicchemistry.com |

| SnCl₂ | Acidic or neutral medium | A mild reagent that can selectively reduce nitro groups in the presence of other reducible functional groups. commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can sometimes be used for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.comnih.gov |

Selective reduction of one nitro group over the other in dinitropyridines is also possible. For instance, in 2-chloro-3,5-dinitropyridine (B146277), the nitro group at the 3-position can be selectively reduced using ammonium (B1175870) sulfide (B99878). nih.gov

Oxidation Pathways, Including N-Oxide Formation

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. Pyridine N-oxides are important synthetic intermediates. arkat-usa.org The oxidation of pyridines is typically achieved using peroxy acids or other oxidizing agents.

A common method for the synthesis of pyridine-N-oxides is the oxidation of the parent pyridine with hydrogen peroxide in acetic acid. dtic.mildtic.mil This method has been successfully applied to the synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide from 2,6-diamino-3,5-dinitropyridine. dtic.milresearchgate.net Other oxidizing systems that have been used for the N-oxidation of pyridines include:

m-Chloroperoxybenzoic acid (m-CPBA) arkat-usa.org

Hydrogen peroxide with a methyltrioxorhenium (MTO) catalyst arkat-usa.org

Dimethyldioxirane (DMD) arkat-usa.org

The synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide is achieved by the nitration of 2,3-dimethylpyridine-N-oxide, which is itself prepared by the oxidation of 2,3-dimethylpyridine with hydrogen peroxide. google.com This indicates that the N-oxidation can be performed on a pyridine ring that is already substituted.

Electrophilic Reactivity of Dinitropyridine Ring Systems

The strong electron-withdrawing nature of the two nitro groups significantly reduces the electron density of the pyridine ring, making it highly electrophilic. This allows the ring to react with a variety of nucleophiles.

Reactions with C-Nucleophiles

The electrophilic character of dinitropyridines facilitates their reaction with carbon-based nucleophiles. These reactions often result in the formation of addition products where the aromaticity of the pyridine ring is disrupted. For example, highly electrophilic dinitro Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyridines react with C-nucleophiles like 1,3-dicarbonyl compounds and indoles under mild, base-free conditions to form stable 1,4-adducts. researchgate.net Similarly, 3,5-dinitropyridine reacts with methyl ketones. researchgate.net

While specific examples for this compound are scarce in the provided results, it is expected to react with a range of C-nucleophiles, including:

Enolates derived from ketones and esters

Organometallic reagents such as Grignard reagents or organolithiums

Electron-rich aromatic and heteroaromatic compounds

The reaction of 2-chloro-3,5-dinitropyridine with various nucleophiles, including amines, is a well-established method for the synthesis of substituted pyridines. nih.govdtic.mil This highlights the susceptibility of the dinitropyridine core to nucleophilic attack.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. libretexts.org The electron-deficient nature of the C=C bonds in dinitropyridines allows them to participate as dienophiles or dipolarophiles in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reactions): Highly electrophilic nitroisoxazolo[4,3-b]pyridines, which contain a dinitropyridine-like system, have been shown to undergo [4+2] cycloaddition reactions with dienes like 2,3-dimethyl-1,3-butadiene. mdpi.com In these reactions, the C=C bond bearing a nitro group acts as the dienophile. mdpi.com

[3+2] Cycloaddition: Dinitropyridines can also participate in 1,3-dipolar cycloaddition reactions. For example, 3,5-dinitropyridine reacts with N-benzyl azomethine ylide. researchgate.net Similarly, 2-substituted 3,5-dinitropyridines react with N-methyl azomethine ylide in a [3+2] fashion to yield fused pyrrolidine derivatives. mdpi.comarkat-usa.org These reactions lead to the dearomatization of the pyridine ring and the formation of complex heterocyclic systems. arkat-usa.org

Intramolecular and Intermolecular Interactions

The structure and properties of this compound in the solid state and in solution are influenced by a variety of non-covalent interactions.

Intramolecular Interactions: In substituted dinitropyridines, intramolecular hydrogen bonds are frequently observed, particularly when amino or hydroxyl groups are present in positions ortho to the nitro groups. dtic.mildtic.milthieme-connect.com For instance, in 2,6-diamino-3,5-dinitropyridine-1-oxide, intramolecular hydrogen bonding contributes to its high density and thermal stability. dtic.mil The presence of these interactions can lead to restricted rotation around C-N bonds, which can be observed by NMR spectroscopy. dtic.mil In 3,3'-dinitro-2,2'-bipyridine, attractive intramolecular interactions occur between the nitro oxygen atoms and the carbon atoms of the opposite ring. kent.ac.uk

Intermolecular Interactions: Intermolecular forces play a crucial role in the crystal packing of dinitropyridine derivatives. These interactions can include:

Hydrogen Bonding: In the crystal structures of related compounds like 2,4-dinitrophenylhydrazine (B122626) hydrochloride hydrate, a network of intermolecular hydrogen bonds is present. researchgate.net Similarly, 3,5-dinitro-2,4,6-triaminopyridine-1-oxide features extensive intermolecular hydrogen bonding, resulting in a laminated planar crystal structure. dtic.mil

π-π Stacking: The planar aromatic rings of dinitropyridines can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. thieme-connect.com

These interactions significantly influence the physical properties of the compounds, such as melting point, density, and solubility.

Hydrogen Bonding Networks

The structure of dinitropyridine derivatives allows for the formation of extensive hydrogen bonding networks, which significantly influence their crystal packing and physical properties. While this compound itself lacks strong hydrogen bond donors, the introduction of amino or hydroxyl groups creates potent sites for such interactions. These interactions are crucial in the formation of stable supramolecular structures.

In derivatives like 2,6-diamino-3,5-dinitropyridine-1-oxide, both intramolecular and intermolecular hydrogen bonds are observed. dtic.mil These networks contribute to high density and thermal stability. dtic.mil Similarly, in the crystal structure of 1-hydroxy-4,6-dinitropyridine-2-carboxamide monohydrate, a complex supramolecular network is formed through intermolecular O—H⋯N and O—H⋯O hydrogen bonds, alongside intramolecular O—H⋯O and N—H⋯O interactions. researchgate.net

The dimensionality of these hydrogen bond networks can induce diverse physical properties. nih.gov For instance, in some peptide crystals, a two-dimensional layered structure is formed through hydrogen bonds with water molecules, while the introduction of a hydroxyl group can trigger a three-dimensional supramolecular stacking. nih.gov In energetic materials like 3,6-dihydrazino-s-tetrazine, each molecule is connected to its neighbors via numerous N–H···N hydrogen bonds, creating a robust three-dimensional network that enhances the compound's stability. acs.org The presence of multiple hydrogen bonds in compounds like 3,5-dinitro-2,4,6-triaminopyridine-1-oxide results in high density and thermal stability. dtic.mil

The strength of these bonds can be influenced by pressure, which affects intermolecular distances and bond angles. acs.org Computational studies using Noncovalent Interaction (NCI) plots are valuable for visualizing and analyzing these hydrogen bonds and other weak interactions within the crystal packing. acs.org

Table 1: Examples of Hydrogen Bonding in Dinitropyridine Derivatives and Related Compounds

| Compound | Type of Hydrogen Bonds | Intermolecular Distance (Å) | Structural Outcome | Reference |

|---|---|---|---|---|

| 2,6-diamino-3,5-dinitropyridine-1-oxide | Intramolecular and Intermolecular | Not Specified | High density, thermal stability | dtic.mil |

| 1-hydroxy-4,6-dinitropyridine-2-carboxamide monohydrate | O—H⋯N, O—H⋯O, N—H⋯O | Not Specified | Supramolecular network structure | researchgate.net |

| 6-amino-3,5-dinitropyridone-2 | Not Specified | Not Specified | Contaminant in synthesis | dtic.mil |

| 3,6-dihydrazino-s-tetrazine | N–H···N | N···H distances: 1.872, 2.157, 2.166 | 3D herringbone-like pattern | acs.org |

| Energetic Compound 6 | N5–H5A···O5, N3–H3···O3 | 1.82, 2.16 | Wave-like layered arrangement | acs.org |

π-Stacking Phenomena

π-stacking is a significant non-covalent interaction in dinitropyridine systems, driven by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of two electron-withdrawing nitro groups. These interactions play a crucial role in the stabilization of crystal structures.

In the crystal packing of certain dinitro-substituted pyridine derivatives, a head-to-tail arrangement is observed, facilitating π-stacking interactions between the electron-poor dinitropyridine ring and electron-rich phenyl moieties, with carbon-carbon distances around 3.3 Å. mdpi.com In complexes derived from 3,5-dinitropyridone, abundant π-π stacking interactions, along with hydrogen bonds, contribute to the stabilization of the crystal structures. researchgate.net These can manifest as offset face-to-face interactions between pyridine rings with distances of approximately 3.694 Å. researchgate.net

The formation of layered stacking structures through face-to-face π–π interactions is also observed, with interlayer distances as small as 3.14 Å. acs.org These interactions, often working in concert with hydrogen bonding, can lead to the formation of two-dimensional supramolecular networks. The energetic aspects of these recurrent π⋯π stacking motifs can be analyzed using Density Functional Theory (DFT) calculations. rsc.org The geometry of these interactions is not primarily determined by solvophobic forces but rather by the electrostatic contributions of the aromatic systems. ucl.ac.uk

Table 2: Observed π-Stacking Interactions in Dinitropyridine Systems

| System | Interaction Type | Interatomic/Interplanar Distance (Å) | Structural Feature | Reference |

|---|---|---|---|---|

| Dinitro substituted pyridine ring and phenyl moieties | Head-to-tail π-stacking | C···C from ca. 3.3 | Crystal packing arrangement | mdpi.com |

| 3,5-Dinitropyridone metal complexes | Offset face-to-face π-π stacking | ~3.694 | Stabilization of crystal structure | researchgate.net |

| Energetic Compound 4 | Face-to-face π–π interactions | ~3.14 | Layered stacking structure | acs.org |

Complex Formation with Metal Ions

The dinitropyridine framework, particularly when functionalized with suitable donor groups, acts as a versatile ligand for the formation of coordination complexes with various metal ions. The nitrogen atom of the pyridine ring and oxygen atoms of the nitro groups can participate in coordination.

Transition metal complexes of Mn(II), Zn(II), and Cd(II) have been synthesized using 3,5-dinitropyridone ligands. researchgate.net In these complexes, the metal centers often exhibit a distorted octahedral geometry, coordinating with water molecules in the equatorial positions and two dinitropyridone ligands in the axial positions. researchgate.net The stability of these complexes is enhanced by extensive hydrogen bonding and π-π stacking interactions within the crystal lattice. researchgate.net

Ruthenium(II) complexes have also been prepared from 2-amino-3,5-dinitropyridine. nih.gov Similarly, nitropyridine derivatives can form complexes with Cu(II) and Zn(II). nih.govmdpi.com The introduction of nitrogen-containing ligands like 5,5′-dimethy-2,2′-bipyridine alongside a primary ligand can improve the chemical and thermal stability of the resulting lanthanide complexes. nih.gov The coordination of the ligand to the metal ion is typically confirmed by shifts in the absorption bands in UV-Visible spectroscopy and changes in the characteristic vibrational frequencies in FT-IR spectra. nih.gov

The synthesis of these complexes can involve reactions of the dinitropyridine derivative with a metal salt, such as silver nitrate (B79036), where the pyridine nitrogen atoms coordinate to the metal ion. nih.gov The resulting coordination compounds often exhibit interesting properties and have potential applications in various fields.

Table 3: Examples of Metal Complexes with Dinitropyridine Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Coordination Features | Reference |

|---|---|---|---|---|

| 3,5-Dinitropyridone | Mn(II), Zn(II), Cd(II) | Octahedral complexes | Coordination via N or O donors and water molecules | researchgate.net |

| 2-Amino-3,5-dinitropyridine | Ruthenium(II) | Organometallic complex | Not specified | nih.govmdpi.com |

| (5-nitropyridin-2-yl)imine derivatives | Cu(II), Zn(II), Ni(II) | Mononuclear complexes | Bidentate ligand coordination | nih.gov |

| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | Cobalt(III) | Energetic complex [Co(ANPyO)3] | Not specified | researchgate.net |

| 2-chloro-3,5-dinitropyridine derivative | Silver(I) | Coordination complex | Pyridine nitrogen atoms coordinate to Ag+ | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Characteristic Vibrational Modes of Nitro and Pyridine (B92270) Groups

The vibrational characteristics of 2,4-Dinitropyridine are primarily defined by the motions of its constituent nitro (–NO₂) and pyridine ring groups. Infrared (IR) and Raman spectroscopy are instrumental in identifying these vibrational modes.

The nitro group exhibits nine fundamental vibrational modes. mdpi.com These can be categorized as stretching vibrations, in-plane deformations, and out-of-plane motions. mdpi.com The key vibrations include:

Asymmetric and Symmetric Stretching (νₐₛ(NO₂) and νₛ(NO₂)) : These are characteristic high-frequency vibrations of the N-O bonds.

C–N Linkage Stretching (ν(C–NO₂)) : This mode represents the stretching of the bond connecting the nitro group to the pyridine ring. mdpi.com

In-plane Deformations : These include bending (δ(NO₂)) and rocking (ρ(NO₂)) motions within the plane of the molecule. mdpi.com

Out-of-plane Motions : These are wagging (ω(NO₂)) and twisting (τ(NO₂)) motions of the nitro group relative to the pyridine ring. mdpi.com

The pyridine ring itself has a set of characteristic vibrations. The C-N ring stretching vibrations are typically strong and appear in the 1600-1500 cm⁻¹ and 1385-1260 cm⁻¹ regions. researchgate.net The presence of electron-withdrawing nitro groups can influence the frequencies of these ring vibrations. In related dinitropyridine compounds, IR spectra have shown distinct bands corresponding to these groups. For example, in 2-amino-3,5-dinitropyridine, characteristic IR peaks are observed at 1660, 1580, 1500, 1420, and 1330 cm⁻¹. dtic.mil

A comparison of experimental and theoretical (calculated using methods like Density Functional Theory, DFT) vibrational spectra helps in the precise assignment of these modes. nih.govoaji.net For instance, in a study on 2-chloro-5-nitropyridine, DFT calculations were used to support the experimental IR and Raman data. oaji.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| NO₂ Asymmetric Stretch | 1520 - 1560 | Asymmetrical stretching of the N-O bonds. |

| NO₂ Symmetric Stretch | 1345 - 1385 | Symmetrical stretching of the N-O bonds. |

| C-N Stretch | 840 - 870 | Stretching of the carbon-nitrogen bond connecting the nitro group to the ring. |

| Pyridine Ring C-N Stretch | 1260 - 1600 | Stretching vibrations within the pyridine ring involving the nitrogen atom. researchgate.net |

| Pyridine Ring C-C Stretch | 1400 - 1620 | Stretching vibrations of the carbon-carbon bonds within the pyridine ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.ro For this compound, the presence of the pyridine ring and nitro groups, which are chromophores, results in characteristic absorption bands. cutm.ac.in

Electronic Transitions and Chromophoric Analysis

The electronic spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. cutm.ac.in

π → π transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π anti-bonding orbital. cutm.ac.inuzh.ch The conjugated system of the pyridine ring and the nitro groups contributes to these transitions.

n → π transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the nitro groups) to a π anti-bonding orbital. cutm.ac.in

The position and intensity of these absorption bands can be influenced by the electronic effects of the substituents. The two nitro groups, being strong electron-withdrawing groups, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Solvatochromism Studies

Solvatochromism is the change in the absorption or emission spectrum of a substance when it is dissolved in different solvents. wikipedia.org This phenomenon is dependent on the polarity of the solvent and its ability to stabilize the ground and excited states of the solute molecule differently. wikipedia.org

For a molecule like this compound, which has a significant dipole moment due to the electronegative nitro groups and the pyridine nitrogen, changes in solvent polarity can lead to shifts in the UV-Vis absorption bands.

Positive Solvatochromism : A red shift (to longer wavelengths) with increasing solvent polarity. This is expected if the excited state is more polar than the ground state.

Negative Solvatochromism : A blue shift (to shorter wavelengths) with increasing solvent polarity. This occurs when the ground state is more polar than the excited state.

Studies on related nitroaromatic compounds have demonstrated solvatochromic effects. rsc.orgrsc.orgacs.org For instance, the hydrolysis of 2-chloro-3,5-dinitropyridine (B146277) has been studied in various aqueous solvent mixtures, showing that solvent effects can be complex and are not always explained by a single solvent parameter. rsc.orgrsc.org A comprehensive analysis would involve plotting the absorption maxima in a range of solvents against solvent polarity scales like the Kamlet-Taft parameters. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). brentford.hounslow.sch.uk This precision allows for the determination of the exact elemental composition of a molecule. The molecular formula of this compound is C₅H₃N₃O₄, and its exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements. HRMS can confirm this molecular formula by providing an experimental mass that is very close to the calculated theoretical mass, distinguishing it from other compounds with the same nominal mass. gcms.cz

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Calculated Exact Mass for C₅H₃N₃O₄ | 169.01235 |

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS or MS²) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). wikipedia.org This technique provides detailed structural information. acdlabs.com

For this compound, the molecular ion (M⁺˙) would be observed in the mass spectrum. Common fragmentation pathways for nitroaromatic compounds include:

Loss of NO₂ : A neutral loss of a nitro group (46 Da) is a common fragmentation pathway.

Loss of NO : Subsequent loss of a nitric oxide radical (30 Da) can occur.

Ring Fragmentation : The pyridine ring can also fragment, leading to smaller charged species.

The fragmentation pattern of this compound would be expected to show characteristic losses that confirm the presence and positions of the nitro groups. For example, the fragmentation of dinitrophenylhydrazone derivatives often involves cleavages related to the nitro groups. nih.gov The study of these fragmentation pathways, often aided by computational methods, allows for the unambiguous identification of the compound's structure. nih.gov

X-ray Crystallography

Comprehensive searches of chemical and crystallographic databases indicate that a single-crystal X-ray diffraction study for the specific compound this compound has not been reported in the published scientific literature. While crystallographic data are available for numerous derivatives, such as 2-methoxy-3,5-dinitropyridine (B98874) and various aminosubstituted dinitropyridines, this information is not applicable to the parent compound as per the specified constraints.

Single-Crystal X-ray Diffraction for Solid-State Structure

No experimental data from single-crystal X-ray diffraction, including unit cell dimensions, space group, or atomic coordinates, are available for this compound. This foundational technique, which provides definitive proof of molecular structure and packing in the solid state, does not appear to have been performed or published for this compound.

Conformational Analysis and Intermolecular Interactions in Crystal Lattices

Without a solved crystal structure, a definitive analysis of the molecular conformation and intermolecular interactions within the crystal lattice of this compound cannot be conducted. Such an analysis would typically detail the planarity of the pyridine ring, the torsion angles of the nitro groups relative to the ring, and describe any hydrogen bonding, π–π stacking, or other non-covalent interactions that govern the crystal packing. However, this information remains undetermined in the absence of experimental crystallographic data.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools to elucidate the molecular structure, electronic properties, and reactivity of chemical compounds. For 2,4-dinitropyridine, these computational methods provide insights that complement experimental data, offering a deeper understanding of its behavior at the atomic level.

Density Functional Theory (DFT) is a prominent computational method used to predict the geometry of molecules. nih.govrub.de By finding the lowest energy arrangement of atoms, DFT calculations can determine bond lengths, bond angles, and dihedral angles. stackexchange.com The process of geometry optimization involves finding a local minimum on the potential energy surface. stackexchange.com For complex molecules, multiple minima may exist, and the final optimized structure can depend on the initial input geometry. stackexchange.com

Different functionals and basis sets can be employed within DFT, and their selection influences the accuracy of the results. nih.gov For instance, studies on related nitroaromatic compounds have utilized methods like B3LYP with basis sets such as 6-31G(*) and 6-311+G(**) to evaluate vibrational frequencies and molecular structures. nih.gov The choice of functional is critical, with some studies benchmarking various functionals like B3LYP-D3(BJ), BP86-D3(BJ), PBE0-D3(BJ), ωB97X-D, M06, M06-L, and TPSSh-D3(BJ) against experimental data to determine the most reliable method for a given class of molecules. nih.gov For some systems, Minnesota functionals (M06 and M06-L) and TPSSh-D3(BJ) have shown good performance in predicting geometries. nih.gov

In a computational study of the SNAr reaction involving 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638), DFT calculations at the B3LYP/6-31G(d) level were used to determine the optimized geometries of the molecules involved in the reaction. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of a Pyridine (B92270) Derivative (2-amino-4-methyl-3,5-dinitropyridine) Calculated by DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| N1-C2 | 1.345 |

| C2-N7 | 1.349 |

| C2-N8 | 1.439 |

| N8-O9 | 1.229 |

| N8-O10 | 1.229 |

| C3-C4 | 1.402 |

| Bond Angles | |

| C6-N1-C2 | 118.2 |

| N1-C2-C3 | 120.9 |

| C2-C3-C4 | 121.2 |

| C3-C4-C5 | 116.8 |

| C4-C5-C6 | 121.5 |

| N1-C6-C5 | 121.4 |

| Note: This data is for a related dinitropyridine derivative and serves as an example of typical DFT calculation outputs. nih.gov The specific values for this compound would require a dedicated calculation. |

Beyond DFT, ab initio and semi-empirical methods are also employed to investigate the electronic structure of molecules. nih.govdtic.mil Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering high accuracy but at a significant computational cost. dtic.mil The Hartree-Fock (HF) method is a foundational ab initio approach, which can be improved by including electron correlation effects through methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally faster and suitable for larger molecular systems. dtic.milnumberanalytics.com Methods like MNDO, AM1, and PM3 fall into this category. numberanalytics.com These methods are particularly useful for studying large systems or for preliminary investigations before employing more rigorous ab initio or DFT calculations. dtic.milnumberanalytics.com The choice between ab initio, DFT, and semi-empirical methods depends on the desired accuracy and the computational resources available. nih.govdtic.mil

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. numberanalytics.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. numberanalytics.comuni-muenchen.de

This analysis provides information on:

Hybridization and Bond Strength: It details the composition of bonds in terms of atomic hybrids. uni-muenchen.de

Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a picture of charge distribution within the molecule. researchgate.net

Delocalization and Hyperconjugation: By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies delocalization effects. The stabilization energy, E(2), associated with these donor-acceptor interactions indicates the strength of hyperconjugative interactions. researchgate.net Larger E(2) values signify stronger interactions. researchgate.net

For example, in related nitro-substituted pyridine compounds, NBO analysis has been used to investigate molecular stability and bond strength. researchgate.net It can reveal important interactions, such as those between the lone pairs of oxygen atoms in the nitro groups and the antibonding orbitals of the pyridine ring.

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a method to define atoms and the bonds between them based on the topology of the electron density. wikipedia.org AIM analysis partitions a molecule into atomic basins, each containing a single nucleus. wikipedia.org

Key applications of AIM in studying molecules like this compound include:

Bond Path Analysis: The presence of a bond path, a line of maximum electron density linking two nuclei, is a necessary condition for the existence of a chemical bond. wikipedia.org

Characterization of Chemical Bonds: The properties of the electron density at the bond critical point (a saddle point in the electron density between two atoms) can be used to characterize the nature of the bond (e.g., covalent, ionic, hydrogen bond).

Inter- and Intramolecular Interactions: AIM is also used to study weaker non-covalent interactions, which can be important for understanding the crystal packing and solid-state properties of molecules. researchgate.net Studies on similar molecules have used AIM to understand interacting mechanisms within the system. researchgate.net

Natural Bond Orbital (NBO) Analysis

Energetic and Thermodynamic Property Calculations

Computational chemistry provides essential tools for predicting the energetic and thermodynamic properties of molecules, which are crucial for assessing their potential as energetic materials.

The heat of formation (ΔHf) is a fundamental thermodynamic property that measures the energy content of a compound. dtic.mil For energetic materials, a high positive heat of formation is often desirable. rsc.org Computational methods, particularly those based on DFT, have been developed to predict gas-phase heats of formation with reasonable accuracy. dtic.mil

One common approach is the use of isodesmic reactions. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. acs.org By choosing well-characterized molecules as reference compounds in the reaction, errors in the calculation are systematically canceled, leading to more reliable predictions of the heat of formation for the target molecule. acs.org

The solid-phase heat of formation can then be estimated by combining the calculated gas-phase heat of formation with the heat of sublimation. researchgate.net The heat of sublimation itself can be estimated using computational approaches. researchgate.net These computational predictions are vital for the initial screening and design of new energetic materials before undertaking potentially hazardous and costly synthesis. rsc.orguni-muenchen.de

Bond Dissociation Energy (BDE) Analysis

Bond Dissociation Energy (BDE) is a critical parameter for assessing the thermal stability of energetic materials. The BDE of the weakest bond within a molecule is often correlated with its sensitivity to initiation by impact or heat. scispace.com Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate BDEs and predict the stability of nitroaromatic compounds. scispace.comresearchgate.net

For nitro explosives, the cleavage of the C-NO2 or N-NO2 bond is often the initial step in decomposition. scispace.comresearchgate.net Theoretical studies on various nitro-substituted aromatic and heterocyclic compounds have established relationships between the BDE of the weakest bond and impact sensitivity (h50). scispace.com A higher BDE generally suggests greater molecular stability. researchgate.net For instance, in a study of 33 different explosives, a comparison between calculated BDEs and experimental impact sensitivity showed that the cleavage of the weakest bond is a crucial factor in the initiation of detonation. scispace.com

Gibbs Free Energy and Enthalpy Changes in Reactions

The spontaneity and feasibility of chemical reactions are governed by thermodynamic parameters such as Gibbs free energy (ΔG) and enthalpy (ΔH). Computational chemistry provides tools to calculate these values for reactants and products, thereby predicting reaction outcomes. ijnc.irlibretexts.org

For example, in the synthesis of 2,6-diamino-3,5-dinitropyridine, a related compound, DFT calculations were used to determine the changes in Gibbs free energy and enthalpy. ijnc.ir The results indicated that the synthesis is thermodynamically favorable. ijnc.ir The calculations also showed that as the temperature increases, the change in Gibbs free energy becomes more negative, suggesting that the reaction proceeds more effectively at higher temperatures. ijnc.ir The general equation used for these calculations is:

ΔG = ΔH - TΔS libretexts.org

Where:

ΔG is the change in Gibbs free energy

ΔH is the change in enthalpy

T is the temperature in Kelvin

ΔS is the change in entropy

A negative ΔG value indicates a spontaneous reaction. libretexts.org The standard Gibbs free energy of reaction (ΔrG°) can be calculated from the standard Gibbs free energies of formation (ΔfG°) of the products and reactants. libretexts.org These computational approaches are vital for understanding the thermodynamic landscape of reactions involving dinitropyridines.

Reaction Pathway and Transition State Analysis

Computational Modeling of SNAr Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for pyridines activated by electron-withdrawing groups like nitro substituents. Computational modeling, primarily using DFT, has been instrumental in elucidating the mechanisms of these reactions. scirp.orgresearchgate.netresearchgate.net

Studies on the SNAr reactions of 2-alkoxy-3,5-dinitropyridine derivatives with nucleophiles like piperidine have been conducted to explore the reaction pathways. researchgate.netresearchgate.net The presence of two nitro groups significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack. researchgate.netresearchgate.net Computational results reveal that these reactions can proceed through different mechanisms, with recent evidence suggesting a concerted pathway for some systems, where the nucleophilic attack and leaving group departure occur in a single step without the formation of a stable Meisenheimer intermediate. researchgate.netfrontiersin.org However, the traditional stepwise mechanism, involving the formation of a zwitterionic intermediate followed by proton transfer or leaving group expulsion, is also frequently observed and computationally modeled. scirp.orgscispace.com The specific mechanism can depend on the nucleophile, the leaving group, and the solvent. scirp.orgscispace.com

Activation Energy Barrier Calculations

The activation energy (Ea) is the energetic hurdle that must be overcome for a reaction to proceed. csbsju.edu Computational methods are used to calculate the energy of the transition state, which allows for the determination of the activation barrier. A lower activation barrier corresponds to a faster reaction rate. csbsju.edu

In the context of SNAr reactions of dinitropyridines, the electron-withdrawing nitro groups play a crucial role in lowering the activation energy for the nucleophilic attack. researchgate.netresearchgate.net DFT calculations have been used to explore the activation barriers for the reactions of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. researchgate.netresearchgate.net These studies provide insights into the kinetic feasibility of the reaction, indicating that the processes are energetically favorable even under mild conditions. researchgate.net The analysis of the transition state structure and its energy is fundamental to understanding the reaction kinetics and mechanism. researchgate.netnih.gov Generally, an activation barrier of around 40 kcal/mol is considered high for reactions under typical laboratory conditions. reddit.com

Proton Transfer Modeling

Proton transfer is a fundamental chemical process that can be modeled using computational techniques. In molecules related to this compound, nitro-assisted proton transfer (NAPT) has been a subject of theoretical investigation. nih.gov A study on 2-(2',4'-dinitrobenzyl)pyridine (DNBP), a photochromic compound, employed theoretical calculations to model the potential energy surface of proton transfer. nih.gov

The study clarified that upon photoirradiation, an intramolecular proton transfer occurs. nih.govnih.gov Theoretical modeling of the ground-state potential energy surface showed that direct proton transfer from the initial methylene (B1212753) bridge (CH form) to create the aci-nitro tautomer (OH form) or the enamine tautomer (NH form) would involve significant energy barriers due to the required rotation of the aromatic rings. nih.gov This computational analysis is crucial for understanding the mechanism of photoactivity in these "caged" compounds and for designing new photoactive crystalline materials. nih.gov Further studies have modeled both stepwise and concerted double-proton-transfer mechanisms in different environments, showing that the solvent can significantly influence the favorability of a particular pathway. frontiersin.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution on a molecule's surface. libretexts.org It is invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP map displays different colors to represent regions of varying electrostatic potential:

Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient, and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential. libretexts.org